mercury CAS No. 64448-30-2](/img/structure/B14503232.png)
[2-(Acetyloxy)propyl](bromo)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)propylmercury: is a chemical compound with the molecular formula C5H9BrHgO2.
Vorbereitungsmethoden
The synthesis of 2-(Acetyloxy)propylmercury typically involves the reaction of mercury(II) bromide with 2-(acetyloxy)propyl alcohol under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Acetyloxy)propylmercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, leading to the formation of mercury in a lower oxidation state.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products:
- Oxidation and reduction reactions typically yield mercury compounds in different oxidation states.
- Substitution reactions result in the formation of new organomercury compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Acetyloxy)propylmercury is used as a reagent in organic synthesis for the introduction of mercury into organic molecules. It is also studied for its reactivity and stability in various chemical environments.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzymes and cellular processes. Its interactions with biological molecules are of interest for understanding mercury toxicity and developing mercury-based therapeutics.
Medicine: Research into the medicinal applications of 2-(Acetyloxy)propylmercury includes its potential use in diagnostic imaging and as a therapeutic agent for certain diseases. Its ability to interact with biological targets makes it a candidate for further investigation.
Industry: In industrial applications, 2-(Acetyloxy)propylmercury is used in the production of other organomercury compounds and as a catalyst in certain chemical reactions. Its unique properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)propylmercury involves its interaction with molecular targets, such as enzymes and proteins. The mercury center can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects. The pathways involved in its mechanism of action include the inhibition of key enzymes and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Methylmercury: A well-known organomercury compound with significant biological activity and toxicity.
Ethylmercury: Another organomercury compound used in certain medical applications, such as vaccines.
Phenylmercury: Used as a preservative and antimicrobial agent in various products.
Comparison:
- Its reactivity and potential applications in synthesis and medicine make it distinct from methylmercury and ethylmercury, which are primarily known for their toxicity.
- Compared to phenylmercury, 2-(Acetyloxy)propylmercury has different chemical properties and potential uses, particularly in organic synthesis and industrial applications .
2-(Acetyloxy)propylmercury: is unique in its structure, containing an acetyloxypropyl group, which differentiates it from other organomercury compounds.
Eigenschaften
CAS-Nummer |
64448-30-2 |
|---|---|
Molekularformel |
C5H9BrHgO2 |
Molekulargewicht |
381.62 g/mol |
IUPAC-Name |
2-acetyloxypropyl(bromo)mercury |
InChI |
InChI=1S/C5H9O2.BrH.Hg/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
DKEZVTORZSIDSW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C[Hg]Br)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


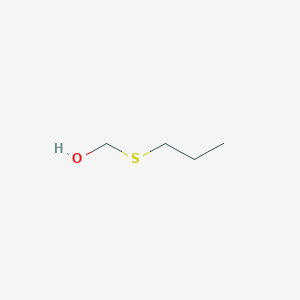
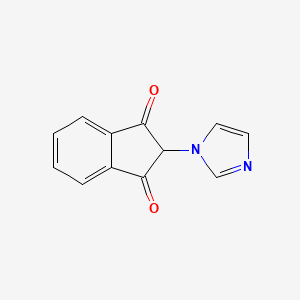

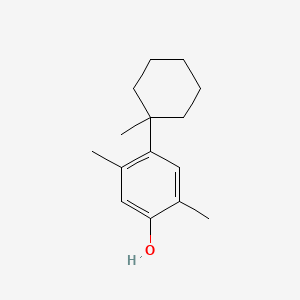
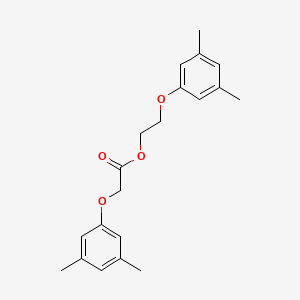
![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
![N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14503192.png)
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
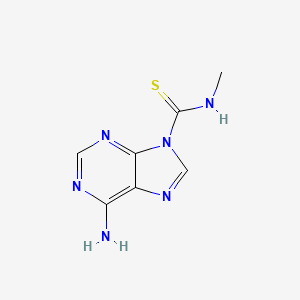

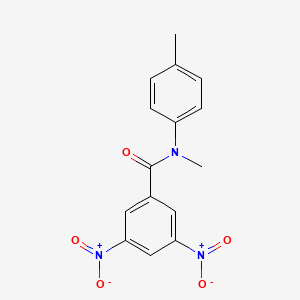
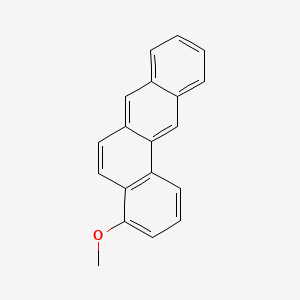
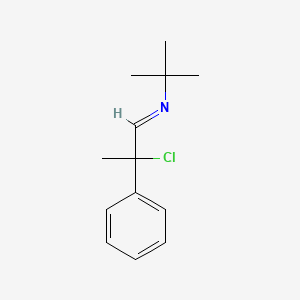
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
